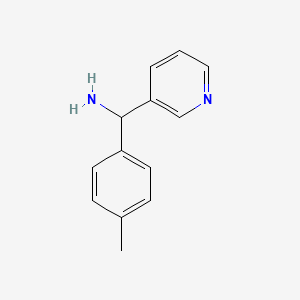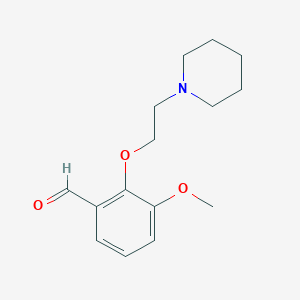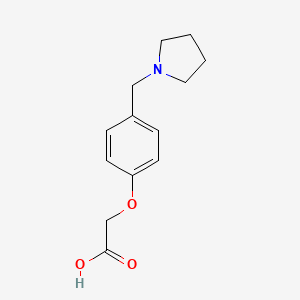
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid
描述
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, also known as 4-PMPA, is a synthetic molecule that has been used for a variety of applications in scientific research. It is a derivative of phenoxyacetic acid, a compound that is used as a building block for many different molecules. 4-PMPA is a versatile compound that has been used in a wide range of scientific research applications, from biochemical and physiological studies to drug development and testing.
科学研究应用
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has been used for a variety of scientific research applications. It has been used as a substrate for enzyme kinetics studies, as a tool for studying the effects of drugs on enzyme activity, and as a model compound for studying the effects of drugs on physiological processes. (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has also been used in drug development and testing, as it can be used to assess the pharmacological activity of drugs. Additionally, (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has been used to study the effects of drugs on the central nervous system, as well as the effects of drugs on the cardiovascular system.
作用机制
The mechanism of action of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid is not well understood. However, it is thought to act as an inhibitor of monoamine oxidase (MAO). MAO is an enzyme that is responsible for breaking down neurotransmitters, such as serotonin and dopamine, in the brain. By inhibiting MAO, (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid is thought to increase the levels of these neurotransmitters in the brain, which can lead to a variety of effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid are not well understood. However, it is thought to act as an inhibitor of monoamine oxidase (MAO), which can lead to increased levels of serotonin and dopamine in the brain. This can lead to a variety of effects, including increased alertness, improved mood, and improved cognitive function. Additionally, (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has been shown to have anti-inflammatory, anti-oxidant, and anti-cancer effects in animal studies.
实验室实验的优点和局限性
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize and store. Additionally, it is a versatile compound that can be used for a variety of scientific research applications. However, (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid has some limitations. Its mechanism of action is not well understood, and it has not been extensively studied in humans. Therefore, it is important to use caution when using (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid in experiments.
未来方向
There are several potential future directions for (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid. One possibility is to further study its mechanism of action, as this could lead to a better understanding of its effects on the brain and body. Additionally, further research could be conducted to explore the potential therapeutic benefits of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, such as its anti-inflammatory, anti-oxidant, and anti-cancer effects. Finally, further research could be conducted to explore the potential side effects of (4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid, as well as its potential interactions with other drugs.
属性
IUPAC Name |
2-[4-(pyrrolidin-1-ylmethyl)phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c15-13(16)10-17-12-5-3-11(4-6-12)9-14-7-1-2-8-14/h3-6H,1-2,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJOXUKQXBKXEOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC=C(C=C2)OCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Pyrrolidin-1-ylmethyl-phenoxy)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






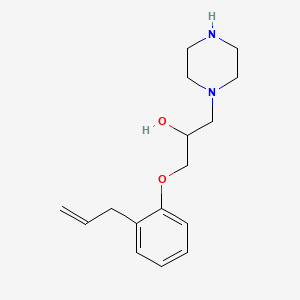
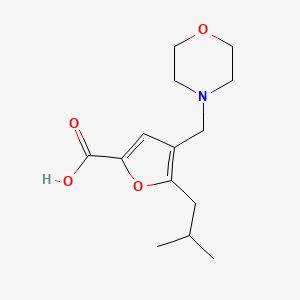


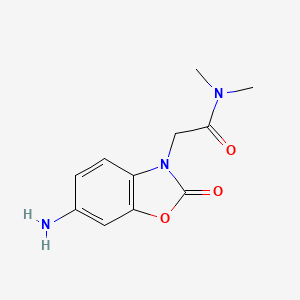
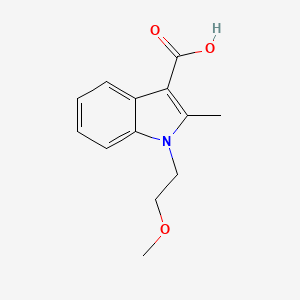
![4-methoxy-3-[(2-methyl-1H-imidazol-1-yl)methyl]benzaldehyde](/img/structure/B3163364.png)
![3-Methoxy-2-[2-(4-methyl-piperazin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163367.png)
![3-Methoxy-2-[2-(4-methyl-piperidin-1-yl)-ethoxy]-benzaldehyde](/img/structure/B3163371.png)
